molecular formula C26H35FO6 B1664849 Amelometasone CAS No. 123013-22-9

Amelometasone

Cat. No.: B1664849
CAS No.: 123013-22-9
M. Wt: 462.5 g/mol
InChI Key: ZMYGOSBRLPSJNB-SOMXGXJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amelometasone is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. The compound has the chemical formula C26H35FO6 and a molar mass of 462.558 g·mol−1 . Despite its promising pharmacological profile, this compound was never marketed .

Preparation Methods

The synthesis of amelometasone involves several steps, starting from the basic steroid structure. The key steps include:

    Fluorination: Introduction of a fluorine atom at the 9α position.

    Hydroxylation: Addition of hydroxyl groups at the 11β and 17α positions.

    Methoxylation: Introduction of a methoxy group at the 21 position.

    Propionylation: Addition of a propionyl group at the 17 position.

Chemical Reactions Analysis

Amelometasone undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various hydroxylated and ketonized derivatives of this compound .

Scientific Research Applications

    Chemistry: Used as a model compound to study the effects of fluorination on steroid activity.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Explored for its potential use in treating inflammatory and autoimmune diseases.

    Industry: Potential applications in the development of new corticosteroid drugs.

Mechanism of Action

Amelometasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements in the DNA. This interaction modulates the transcription of various genes involved in inflammatory and immune responses . The compound inhibits the release of pro-inflammatory cytokines and reduces the activity of immune cells .

Comparison with Similar Compounds

Amelometasone is similar to other glucocorticoid corticosteroids such as:

  • Betamethasone
  • Dexamethasone
  • Mometasone

Compared to these compounds, this compound has a unique combination of fluorination and methoxylation, which may contribute to its distinct pharmacological profile . due to its lack of commercialization, direct comparisons in clinical settings are limited.

Properties

CAS No.

123013-22-9

Molecular Formula

C26H35FO6

Molecular Weight

462.5 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-methoxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C26H35FO6/c1-6-22(31)33-26(21(30)14-32-5)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1

InChI Key

ZMYGOSBRLPSJNB-SOMXGXJRSA-N

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC

SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amelometasone;  TS-410;  TS 410;  TS410

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amelometasone
Reactant of Route 2
Amelometasone
Reactant of Route 3
Amelometasone
Reactant of Route 4
Amelometasone
Reactant of Route 5
Reactant of Route 5
Amelometasone
Reactant of Route 6
Reactant of Route 6
Amelometasone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.